4-Chloro-7-methylquinolin-2-amine
Description
4-Chloro-7-methylquinolin-2-amine is a quinoline derivative with a chlorine atom at position 4, a methyl group at position 7, and an amino group at position 2. Its molecular formula is C₁₀H₉ClN₂, with a molecular weight of 192.65 g/mol. The quinoline core is known for its planar aromatic structure, enabling interactions with biological targets such as enzymes or DNA, while substituents modulate solubility, bioavailability, and activity.
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
4-chloro-7-methylquinolin-2-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3,(H2,12,13) |
InChI Key |
NZVZCBLSWOCVMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methylquinolin-2-amine typically involves the chlorination and amination of quinoline derivatives. One common method includes the reaction of 4-chloroquinoline with methylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-methylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
4-Chloro-7-methylquinolin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methylquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations :
- Substituent Position Effects: Chlorine at position 4 (vs.
- Methyl Group Impact : Methyl at position 7 (vs. 2) may sterically hinder interactions with hydrophobic binding pockets in biological targets.
- Amino Group Position: The 2-amino group (vs. 4-amino) could reduce hydrogen-bonding capacity due to steric constraints from the quinoline nitrogen.
SAR Insights :
- Chlorine Position : Chlorine at position 7 (as in most analogs) enhances antimalarial activity by mimicking chloroquine’s interaction with heme in Plasmodium . Chlorine at position 4 may redirect selectivity toward other targets.
- Amino Group Modifications: Bulky substituents (e.g., benzimidazole , piperazine ) improve target affinity but reduce solubility. The 2-amino group in the target compound may limit steric bulk, favoring penetration into hydrophobic regions.
- Methyl Group Role : Methyl at position 7 could increase metabolic stability compared to unsubstituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
